molecular formula C15H15FN2O3S B4089994 N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4089994
M. Wt: 322.4 g/mol
InChI Key: QEADIAHRESSUAW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with a 3-fluorophenyl group and a methyl(methylsulfonyl)amino substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core. This can be achieved using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under controlled conditions.

    Attachment of the Methyl(methylsulfonyl)amino Group: The final step involves the introduction of the methyl(methylsulfonyl)amino group. This can be achieved through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
  • N-(3-bromophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
  • N-(3-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEADIAHRESSUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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